beta-D-Glucosamine

acid dissociation constant NMR spectroscopy protonation equilibrium

Procure beta-D-glucosamine (CAS 14257-69-3) to guarantee anomeric precision. The β-configuration confers a distinct ammonium pKa of 7.87 (vs. 8.12 for α), directly controlling nucleophilicity and protonation-dependent reactivity. This form is the mandatory substrate for exo-β-D-glucosaminidase kinetic assays and the authentic deacetylated monomer for synthesizing cationic chitosan oligosaccharides. Substituting with the α-anomer or N-acetylated derivatives introduces fundamental errors in enzyme recognition, charge density, and bioactivity readouts. Specify the exact β-anomer to ensure lot-to-lot consistency and eliminate stereochemical artifacts.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
CAS No. 14257-69-3
Cat. No. B3415341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Glucosamine
CAS14257-69-3
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)N)O)O)O
InChIInChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6-/m1/s1
InChIKeyMSWZFWKMSRAUBD-QZABAPFNSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-D-Glucosamine (CAS 14257-69-3): Technical Specifications and Core Chemical Identity for Research Procurement


Beta-D-Glucosamine (CAS 14257-69-3) is a 2-amino-2-deoxy-D-glucopyranose that is D-glucosamine having a β-configuration at the anomeric position [1]. With a molecular formula of C6H13NO5 and molecular weight of 179.17 g/mol, this amino sugar serves as a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids [2]. It is a key monomeric constituent of chitin and chitosan biopolymers, existing as the β-(1→4)-linked deacetylated unit within these polysaccharide chains . The compound is water-soluble and soluble in organic solvents such as DCM, DMF, and DMSO [3].

Why Beta-D-Glucosamine (CAS 14257-69-3) Cannot Be Simply Substituted with Alternative Glucosamine Forms or Derivatives


Substituting beta-D-glucosamine with its alpha-anomer or with N-acetylated derivatives introduces fundamental differences in physicochemical behavior, enzymatic recognition, and functional performance that cannot be reconciled through simple formulation adjustments. The β-anomer and α-anomer exhibit distinct acid dissociation constants (pKa), protonation equilibria, and hydrophilicity profiles that directly govern their reactivity in aqueous systems and their interactions with biological targets [1]. In enzymatic applications, enzymes that recognize beta-D-glucosamine or its glycosides exhibit strict anomeric specificity; α-anomers are not processed equivalently [2]. Furthermore, the free amine of beta-D-glucosamine confers cationic charge properties absent in N-acetyl-beta-D-glucosamine, fundamentally altering its behavior in polymer systems, cellular uptake, and bioactivity assays [3]. The quantitative evidence presented below establishes why procurement decisions must specify this exact anomeric form rather than a generic "glucosamine" designation.

Quantitative Differential Evidence: Beta-D-Glucosamine (CAS 14257-69-3) Versus Closest Analogs and In-Class Candidates


Anomeric pKa Differentiation: Beta-D-Glucosamine Exhibits Lower Ammonium pKa Than Alpha-Anomer

Beta-D-glucosamine exhibits a measurably lower pKa(D) for its ammonium ion (7.87) compared to the alpha-anomer (8.12), as determined by 1H NMR chemical shift analysis in D2O [1]. This 0.25 pKa unit difference corresponds to a differential in protonation state at physiological and near-physiological pH ranges, directly affecting the compound's speciation, charge state, and reactivity [1]. The β-anomer is less basic at the amino nitrogen, which correlates with distinct hydration requirements and stereoelectronic effects [1].

acid dissociation constant NMR spectroscopy protonation equilibrium amino sugar chemistry

Anomeric Population Dominance: Beta-D-Glucosamine Is the Predominant Neutral Anomer in Aqueous Equilibrium

In aqueous solution at neutral pH, the major anomer of non-protonated neutral D-glucosamine (GlcN0) is the β-form, whereas the α-anomer becomes dominant for protonated cationic glucosamine (GlcNH+) [1]. This anomerization-protonation coupling means that under physiologically relevant non-protonated conditions, beta-D-glucosamine is the thermodynamically favored and more abundant species [1]. The equilibrium constants between subspecies α-GlcN0, β-GlcN0, α-GlcND+, and β-GlcND+ have been formulated, confirming that the acidic deuteron in α-GlcND+ is populated mostly at the nitrogen atom, whereas in β-GlcND+ it is comparably distributed between nitrogen and anomeric oxygen [1].

anomerization mutarotation protonation equilibrium NMR spectroscopy

Enzymatic Substrate Kinetics: Beta-D-Glucosaminide as a Defined Substrate with Characterized Vmax and Km

4-Nitrophenyl-β-D-glucosaminide serves as a defined chromogenic substrate for exo-beta-D-glucosaminidase (CsxA) from Amycolatopsis orientalis, with characterized Michaelis-Menten kinetic parameters: Vmax of 33.3 μmol/mg protein/min and Km of 2.3 mM [1]. The enzyme exhibits strict anomeric specificity for β-linked glucosamine residues, with its active site containing a unique negatively charged pocket that specifically accommodates the nitrogen of the nonreducing end glucosamine residue, enabling discrimination between glucose and glucosamine [2]. The optimal pH is 6.5 and optimal temperature is 53°C under standard assay conditions [1].

exo-beta-D-glucosaminidase enzyme kinetics glycoside hydrolase chitosan hydrolysis

Surfactant Performance Differentiation: Beta-Anomers Exhibit Higher CMC Than Alpha-Anomers in Alkyl Glucosamine Derivatives

In a comparative evaluation of D-glucosamine derivatives containing C8 to C14 alkyl chains, the α-anomers of n-alkyl 2-amino-2-deoxy-D-glucopyranoside hydrochlorides showed a slightly lower critical micelle concentration (CMC) than the corresponding β-anomers, indicating greater hydrophobicity and reduced hydrophilicity of the α-anomers [1]. Both anomeric series demonstrated surface activities with CMC values; however, the β-anomers exhibited higher CMC values, correlating with their greater hydrophilicity and distinct hydration behavior [1]. All glucosamine derivatives containing alkyl chains were biodegraded by activated sludge comparably to conventional ethoxylated nonionic surfactants [1].

critical micelle concentration surface activity amphiphilic derivatives biodegradability

Structural Distinction from N-Acetyl-Beta-D-Glucosamine: Free Amine Confers Cationic Character Critical for Bioactivity

Beta-D-glucosamine (GlcN) is distinguished from N-acetyl-beta-D-glucosamine (GlcNAc) by the presence of a free primary amine at the C2 position rather than an N-acetyl group . This structural difference confers cationic character to beta-D-glucosamine and its oligomers (chitosan oligosaccharides, COS) under physiological pH conditions, whereas N-acetyl-beta-D-glucosamine and chitin oligosaccharides (NACOS) remain neutral [1]. The degree of deacetylation (DDA)—the ratio of GlcN to GlcNAc units—directly governs the bioactivities of chitin/chitosan polymers, including antibacterial properties and polymorphonuclear cell activation [2]. DDA can be quantitatively determined by infrared spectroscopy using the 1560 cm⁻¹ absorption band (amide II) ratioed against internal standard bands at 1070 cm⁻¹ or 1030 cm⁻¹ [2].

deacetylation degree cationic polymer chitosan bioactivity

Optimal Research and Industrial Application Scenarios for Beta-D-Glucosamine (CAS 14257-69-3)


Enzymatic Assay Development Using Beta-D-Glucosaminide Substrates

Beta-D-glucosamine serves as the essential scaffold for synthesizing chromogenic and fluorogenic β-D-glucosaminide substrates (e.g., 4-nitrophenyl-β-D-glucosaminide) used to quantify exo-beta-D-glucosaminidase activity in chitosan-degrading enzyme characterization. The defined kinetic parameters (Vmax = 33.3 μmol/mg/min, Km = 2.3 mM at pH 6.5, 53°C) provide validated benchmarks for assay calibration [1]. The strict anomeric specificity of CsxA and related GH2 family enzymes mandates the use of β-anomeric substrates; α-anomers are not processed, making this application exclusively dependent on the beta-configuration [2].

pH-Dependent Chemical Synthesis and Bioconjugation Requiring Defined Protonation State

For synthetic chemistry applications where precise control over amine protonation is critical—including selective N-acylation, Schiff base formation, and reductive amination—beta-D-glucosamine provides a predictable protonation profile. With a pKa(D) of 7.87 for the ammonium ion (compared to 8.12 for the α-anomer), the β-anomer exists in a measurably different protonation state at near-neutral pH [3]. This differential directly impacts nucleophilicity and reaction kinetics. Additionally, beta-D-glucosamine is the predominant neutral anomer under non-protonated conditions, providing a thermodynamically stable starting material for reactions conducted at neutral pH [4].

Cationic Biomaterial and Chitosan Oligosaccharide Synthesis

Beta-D-glucosamine is the monomeric building block for chitosan oligosaccharides (COS), where its free C2 amine confers cationic character essential for antimicrobial activity, mucoadhesion, and cellular interactions [5]. The degree of deacetylation (DDA)—measurable by IR spectroscopy via the 1560 cm⁻¹ amide II band—determines the ratio of beta-D-glucosamine to N-acetyl-beta-D-glucosamine units and directly correlates with bioactivity [6]. Researchers synthesizing COS with defined DDA require beta-D-glucosamine as a reference standard and building block; substitution with N-acetylated forms produces chitin oligosaccharides (NACOS) with fundamentally different charge and biological properties.

Amphiphilic Derivative Synthesis for Surfactant and Antimicrobial Applications

For researchers developing glucosamine-based surfactants, beta-D-glucosamine derivatives (n-alkyl 2-amino-2-deoxy-D-glucopyranoside hydrochlorides) exhibit distinct surface activity profiles compared to their α-anomeric counterparts. Beta-anomers demonstrate higher critical micelle concentration (CMC) values and greater hydrophilicity, which may be advantageous for formulations requiring higher monomer solubility before micellization [7]. The anomeric configuration directly influences the hydrophilic-lipophilic balance, enabling fine-tuning of surfactant properties through stereochemical selection.

Technical Documentation Hub

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